Cas no 136476-40-9 (1,1-Bis(aminomethyl)cyclopropane dihydrochloride)
1,1-Bis(aminomethyl)cyclopropane dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 1,1-Cyclopropanedimethanamine dihydrochloride
- Cyclopropane-1,1-diyldimethanamine dihydrochloride
- CYCLOPROPANE-1,1-DIYLDIMETHANAMINE 2HCL
- 1,1-Bis(aminomethyl)cyclopropane dihydrochloride
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- Inchi: 1S/C5H12N2.2ClH/c6-3-5(4-7)1-2-5;;/h1-4,6-7H2;2*1H
- InChI Key: VLTSAMBXEWLYEC-UHFFFAOYSA-N
- SMILES: Cl.Cl.NCC1(CN)CC1
Computed Properties
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 60.5
- Topological Polar Surface Area: 52
1,1-Bis(aminomethyl)cyclopropane dihydrochloride Pricemore >>
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136476-40-9 | 95% | 100mg |
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1,1-Bis(aminomethyl)cyclopropane dihydrochloride Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 1,1-Bis(aminomethyl)cyclopropane dihydrochloride
Recent Advances in the Application of 1,1-Bis(aminomethyl)cyclopropane Dihydrochloride (CAS: 136476-40-9) in Chemical Biology and Pharmaceutical Research
The compound 1,1-Bis(aminomethyl)cyclopropane dihydrochloride (CAS: 136476-40-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This bicyclic amine derivative, characterized by its unique cyclopropane ring and dual amino functionalities, has demonstrated versatile applications in drug discovery, medicinal chemistry, and material science. Recent studies have explored its potential as a building block for novel therapeutics, particularly in the development of enzyme inhibitors, receptor modulators, and targeted drug delivery systems.
A 2023 study published in the Journal of Medicinal Chemistry investigated the use of 1,1-Bis(aminomethyl)cyclopropane dihydrochloride as a key intermediate in the synthesis of novel gamma-secretase modulators for Alzheimer's disease treatment. The researchers found that the rigid cyclopropane core provided optimal spatial orientation for interacting with the enzyme's active site, while the amino groups facilitated water solubility and bioavailability. The resulting compounds showed improved blood-brain barrier penetration compared to previous generations of inhibitors.
In cancer research, a team from MIT reported in Nature Chemical Biology (2024) the development of a new class of PROTAC (PROteolysis TArgeting Chimeras) molecules utilizing 136476-40-9 as the linker component. The study demonstrated that the cyclopropane structure provided exceptional stability against metabolic degradation while maintaining the optimal distance between the E3 ligase binder and the target protein binder. This approach led to significantly improved degradation efficiency of several oncogenic proteins in preclinical models.
Material science applications have also emerged, with a recent ACS Applied Materials & Interfaces publication (2024) describing the use of 1,1-Bis(aminomethyl)cyclopropane dihydrochloride in the development of pH-responsive drug delivery nanoparticles. The researchers capitalized on the compound's amino groups for surface functionalization and the cyclopropane ring's rigidity to enhance nanoparticle stability. The resulting system showed remarkable tumor-targeting efficiency and controlled release properties in animal models.
From a synthetic chemistry perspective, several methodological advances have been reported for the production and modification of 136476-40-9. A 2023 Organic Process Research & Development paper detailed an improved, scalable synthesis route with higher yields and reduced environmental impact. Meanwhile, computational studies published in the Journal of Chemical Information and Modeling have provided new insights into the compound's conformational preferences and electronic properties, facilitating more rational design of derivatives.
Looking forward, the unique structural features of 1,1-Bis(aminomethyl)cyclopropane dihydrochloride continue to inspire innovative applications across multiple therapeutic areas. Ongoing clinical trials involving derivatives of this compound for neurological disorders and oncology indications suggest that its pharmaceutical potential is only beginning to be realized. Future research directions likely include exploration of its use in mRNA delivery systems, covalent inhibitor design, and as a scaffold for fragment-based drug discovery.
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